1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[(2-methyl-5-propan-2-ylphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-12(2)14-9-8-13(3)15(10-14)11-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENKWYSXUGLISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170793 | |
| Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688038-80-4 | |
| Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688038-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation via Nucleophilic Substitution
The most straightforward approach involves reacting isatin (1H-indole-2,3-dione) with 2-methyl-5-(propan-2-yl)benzyl bromide under basic conditions. Kadi et al. reported that N-alkylation of isatin proceeds efficiently in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding N-benzyl isatins within 6–12 hours at 60–80°C. For the target compound, this method would require synthesizing the custom benzyl bromide precursor, 2-methyl-5-isopropylbenzyl bromide, through Friedel-Crafts alkylation of toluene derivatives followed by bromination.
Reaction Conditions:
Mitsunobu Reaction for Sterically Hindered Systems
For sterically demanding benzyl groups, the Mitsunobu reaction offers improved regioselectivity. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the benzyl alcohol precursor can couple with isatin under mild conditions. This method avoids the need for pre-halogenated benzyl reagents but requires anhydrous tetrahydrofuran (THF) and precise stoichiometry.
Example Protocol:
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Substrates: Isatin (1.0 equiv), 2-methyl-5-isopropylbenzyl alcohol (1.5 equiv)
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Reagents: DEAD (1.5 equiv), PPh₃ (1.5 equiv)
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Solvent: THF, 0°C to room temperature
Synthesis of the Benzyl Precursor: 2-Methyl-5-Isopropylbenzyl Bromide
Friedel-Crafts Alkylation of Toluene
The benzyl substituent is synthesized via Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of aluminum chloride (AlCl₃). This yields 2-methyl-5-isopropyltoluene, which is subsequently brominated using N-bromosuccinimide (NBS) under radical initiation.
Step 1: Friedel-Crafts Alkylation
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Substrates: Toluene (1.0 equiv), isopropyl chloride (1.2 equiv)
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Catalyst: AlCl₃ (1.1 equiv)
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Conditions: 0°C to reflux, 4 hours
Step 2: Bromination
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Substrate: 2-methyl-5-isopropyltoluene (1.0 equiv)
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Reagent: NBS (1.1 equiv), benzoyl peroxide (0.1 equiv)
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Solvent: CCl₄, reflux, 3 hours
Alternative Routes: Cyclization of Functionalized Anilines
Cyclization of 4-Substituted Isonitroacetanilides
Zhao et al. demonstrated that 5-substituted isatins can be synthesized via cyclization of 4-substituted isonitroacetanilides in concentrated sulfuric acid. Adapting this method, 4-(2-methyl-5-isopropylbenzyl)isonitroacetanilide could cyclize to form the target compound. However, this route requires precise control over reaction temperatures (65–80°C) to avoid over-oxidation.
Reaction Setup:
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Substrate: 4-(2-methyl-5-isopropylbenzyl)isonitroacetanilide
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Acid: H₂SO₄ (conc.), 70°C, 1 hour
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Workup: Quenching with ice water, recrystallization in ethanol
Challenges and Optimization Strategies
Steric Hindrance and Yield Limitations
The isopropyl and methyl groups on the benzyl ring introduce significant steric hindrance, reducing nucleophilic attack efficiency during alkylation. Kadi et al. noted that bulkier substituents decrease reaction yields by 15–20% compared to unsubstituted benzyl analogs. To mitigate this, microwave-assisted synthesis or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction kinetics.
Purification and Characterization
Due to the compound’s low solubility in polar solvents, chromatographic purification on silica gel with ethyl acetate/hexane (1:4) is recommended. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the structure, particularly the regiochemistry of the benzyl group.
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione exhibits a broad spectrum of biological activities, which may include:
- Antitumor Activity : Compounds in the indole class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : The compound may interact with bacterial enzymes or receptors, disrupting their function and exhibiting antibacterial effects.
- Anti-inflammatory Effects : Similar compounds have been studied for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Reactions : This reaction allows for the functionalization of ketone groups, facilitating the formation of more complex molecules.
- Self-condensation Reactions : These reactions can generate derivatives that serve as intermediates in drug synthesis or material applications .
Material Science Applications
The compound's unique structure lends itself to applications in material science:
- Organic Electronics : Derivatives of indole compounds are being explored as materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their electronic properties.
- Photopolymerization : The compound can serve as a photoinitiator in polymerization processes, enhancing the development of new materials for coatings and adhesives .
Comparison with Related Compounds
The following table summarizes some structural analogs and their notable features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Isatin (1H-indol-2,3-dione) | Isatin Structure | Precursor for various bioactive compounds; broad pharmacological activities. |
| 5-Methylindole | 5-Methylindole Structure | Used in flavoring agents; building block in pharmaceuticals. |
| Benzylindoles | Benzylindoles Structure | Exhibits diverse biological activities; scaffolds for drug design. |
The unique substitution pattern of this compound may enhance its biological activity compared to these similar compounds.
Future Directions and Research Needs
While preliminary studies indicate promising biological activities for this compound, further research is necessary to elucidate its specific mechanisms of action. Investigating its interactions with biological targets will be crucial for understanding its pharmacokinetics and therapeutic potential. Additionally, exploring its safety profile is essential to assess any toxicological risks associated with its use .
Mechanism of Action
The mechanism of action of 1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural uniqueness lies in the 2-methyl-5-isopropylbenzyl substituent. Below is a comparison with key analogs:
Key Observations:
- Unlike sulfonamide or sulfonyl derivatives (e.g., WC-II-89 or SARS-CoV inhibitors), the absence of polar groups in the target compound may limit enzyme-binding affinity but enhance passive diffusion .
Biological Activity
1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione, commonly referred to as MPMBI, is a synthetic compound belonging to the indole family. This compound has garnered attention due to its unique structural features and potential biological activities. The indole framework is known for its broad spectrum of pharmacological properties, making MPMBI a candidate for further investigation in medicinal chemistry.
Chemical Structure
The chemical structure of MPMBI can be represented as follows:
This compound features an indole core with specific substitutions that may influence its biological activity. The presence of the 2-methyl and 5-(propan-2-yl)benzyl groups enhances its chemical properties and potential therapeutic applications.
Biological Activities
Indole derivatives, including MPMBI, are known to exhibit various biological activities. The following table summarizes the potential biological activities associated with MPMBI and related indole compounds:
| Biological Activity | Description |
|---|---|
| Anticancer | Indole derivatives have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines. |
| Antimicrobial | These compounds often exhibit antibacterial and antifungal properties, making them candidates for developing new antibiotics. |
| Anti-inflammatory | Some indole derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. |
| Neuroprotective | Certain indoles may offer neuroprotective effects, potentially aiding in neurodegenerative diseases. |
While specific mechanisms of action for MPMBI remain largely unexplored, it is hypothesized that its biological activity may involve interactions with various biological targets, including enzymes and receptors. Indoles are known to engage in hydrogen bonding and π-π stacking interactions, which could facilitate their binding to target proteins.
Case Studies and Research Findings
Recent studies have highlighted the potential of indole derivatives in drug development:
- Anticancer Activity : A study demonstrated that similar indole derivatives exhibit significant antiproliferative activity against multiple cancer cell lines. For instance, the introduction of specific substituents on the indole ring was shown to enhance potency by 2–4 times compared to unsubstituted analogs .
- Antimicrobial Properties : Research on benzo[b]furan derivatives has illustrated the importance of structural modifications in enhancing antimicrobial efficacy. Similar strategies may be applicable to MPMBI .
- Neuroprotective Effects : Investigations into other indole derivatives have suggested their potential role in neuroprotection, particularly against oxidative stress-induced neuronal damage .
Q & A
Basic: What are the optimized synthetic routes for 1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the alkylation of indole-2,3-dione derivatives. Key steps include:
- Benzylation : Use of 2-methyl-5-(propan-2-yl)benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF or THF) to introduce the benzyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency, while toluene may reduce side reactions .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and decomposition risks .
Yield optimization requires monitoring intermediates via TLC or HPLC. Impurities from incomplete alkylation or oxidation can be minimized by inert atmospheres (N₂/Ar) .
Basic: What spectroscopic and crystallographic methods are recommended for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl proton integration at δ 4.5–5.5 ppm) and indole-dione carbonyl signals (δ 170–180 ppm) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, such as benzyl group orientation relative to the indole core. Crystallization in ethanol or ethyl acetate is preferred for high-quality crystals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₉NO₂) with <2 ppm error .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-H activation vs. electron transfer) .
- Computational modeling : Density Functional Theory (DFT) calculations predict electrophilic sites (e.g., indole C3 position) and transition states for aryl substitution .
- Trapping intermediates : Use quenching agents (e.g., TEMPO for radical intermediates) or low-temperature NMR to capture transient species .
Advanced: What experimental designs are critical for evaluating biological activity in enzyme inhibition assays?
Methodological Answer:
- Dose-response curves : Use a 6–8 point concentration range (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., known indole-based inhibitors) .
- Enzyme specificity : Test against structurally related enzymes (e.g., cyclooxygenase vs. lipoxygenase) to rule out off-target effects .
- Cell-based assays : Measure cytotoxicity (via MTT assay) and permeability (Caco-2 monolayers) to distinguish direct enzyme inhibition from cell-membrane interactions .
Advanced: How can environmental fate studies address potential ecological risks?
Methodological Answer:
- Biodegradation assays : Use OECD 301B guidelines to assess microbial degradation in aqueous systems. Monitor via LC-MS for parent compound and metabolites .
- Partition coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict bioaccumulation and mobility .
- Toxicity screening : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) to estimate EC₅₀ values .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines) to confirm activity trends. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .
- Probe confounding factors : Test for solvent interference (e.g., DMSO concentration) or compound stability under assay conditions .
Advanced: What strategies optimize purity (>98%) for in vivo studies?
Methodological Answer:
- Chromatographic purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers or oxidation byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) using solubility curves to maximize crystal purity .
- Quality control : Implement GC-MS headspace analysis to detect volatile impurities (e.g., residual solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
